molecular formula C20H20F4N2O2 B2548342 1-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1251560-85-6

1-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B2548342
CAS No.: 1251560-85-6
M. Wt: 396.386
InChI Key: ANNYHMJFGUQCHX-UHFFFAOYSA-N
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Description

1-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C20H20F4N2O2 and its molecular weight is 396.386. The purity is usually 95%.
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Scientific Research Applications

Hydrogelation and Rheology Modification

  • Anion Tuning of Hydrogel Properties: Compounds similar to the queried chemical have been studied for their ability to form hydrogels, with the rheology and morphology of these gels being tunable by the identity of the anion. This highlights their potential in creating materials with specific physical properties for biomedical and environmental applications (Lloyd & Steed, 2011).

Fluorophosphoranes Chemistry

  • Synthesis and Properties of Fluoro-1,2,4-phosphadiazetidin-3-ones: Research into related fluorinated compounds includes the development of novel heterocyclic fluorophosphoranes, illustrating the compound's relevance in the exploration of new chemical entities with potential applications in materials science and as intermediates in organic synthesis (Dunmur & Schmutzler, 1971).

Anticancer Agents

  • Potential Anticancer Activity: Structurally similar ureas have been synthesized and evaluated for their cytotoxicity against human adenocarcinoma cells, indicating the potential of such compounds in cancer research (Gaudreault et al., 1988).

Crystallography and Molecular Conformation

  • X-ray Crystallography Studies: The structural characterization of related compounds through X-ray crystallography provides insights into their molecular conformation and potential interactions in solid-state, which is essential for the design of compounds with specific properties (Sharma et al., 2016).

Psoriasis Drug Discovery

  • Psoriasis Treatment: Research has identified similar compounds as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), demonstrating significant antipsoriatic effects in animal models. This suggests the potential of structurally related chemicals in developing treatments for autoimmune diseases like psoriasis (Li et al., 2016).

Properties

IUPAC Name

1-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F4N2O2/c21-16-6-4-14(5-7-16)19(8-10-28-11-9-19)13-25-18(27)26-17-3-1-2-15(12-17)20(22,23)24/h1-7,12H,8-11,13H2,(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNYHMJFGUQCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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